

Viaspan (University of Wisconsin Solution) in Small Intestine Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Viaspan*

Cat. No.: *B611682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Viaspan**, also known as University of Wisconsin (UW) solution, in the preservation of the small intestine for research and transplantation. Detailed protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are included to guide researchers in their experimental design and execution.

Application Notes

Viaspan is a cornerstone in the preservation of abdominal organs, including the small intestine. [1][2] Its formulation is designed to mitigate the cellular damage that occurs during cold ischemia, the period between organ procurement and transplantation or experimental use. The small intestine is particularly susceptible to ischemic injury due to its high metabolic rate and delicate mucosal lining.[3]

Mechanism of Action:

Viaspan's efficacy lies in its unique composition, which addresses several key aspects of cold preservation:

- Prevention of Cellular Swelling: The impermeant solutes, lactobionate and raffinose, provide osmotic support, preventing the cellular edema that can lead to cell lysis during hypothermia.

[4]

- Reduction of Oxidative Stress: Glutathione and allopurinol are included to scavenge free radicals that accumulate during ischemia and reperfusion, thereby reducing oxidative damage.[4][5]
- Energy Precursor Supply: Adenosine serves as a precursor for ATP synthesis, helping to replenish cellular energy stores upon reperfusion.[4][5]
- Colloidal Support: Hydroxyethyl starch helps to prevent tissue edema by maintaining oncotic pressure within the vasculature.[4][5]

Key Research Applications:

- Transplantation Studies: **Viaspan** is widely used as the standard preservation solution in both clinical and experimental small intestine transplantation to assess graft viability and function post-transplant.[2][3]
- Ischemia-Reperfusion Injury (IRI) Models: Researchers utilize **Viaspan** to preserve intestinal tissue for subsequent reperfusion studies, allowing for the investigation of the molecular and cellular mechanisms of IRI and the testing of potential therapeutic interventions.
- Drug Discovery and Development: Preserved intestinal segments can be used in ex vivo models to study drug absorption, metabolism, and toxicity in a controlled environment that mimics the physiological state more closely than cell cultures.
- Histological and Morphological Studies: **Viaspan** preservation allows for the maintenance of tissue architecture, enabling detailed histological and electron microscopy studies of the intestinal mucosa.

Limitations and Considerations:

While **Viaspan** is considered a gold standard, research indicates that prolonged cold storage can still lead to significant histopathological changes in the small intestine.[6] Studies have shown that after 6 hours of cold storage in **Viaspan**, vacuolar separation between the epithelium and the basement membrane can occur, progressing to more severe epithelial detachment after 9 hours.[6] This underscores the importance of minimizing cold ischemic time

whenever possible. Furthermore, alternative preservation solutions and techniques, such as luminal preservation and machine perfusion, are being actively investigated to improve outcomes.[\[3\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies on small intestine preservation using **Viaspan** and other solutions.

Table 1: Histopathological Changes in Human Jejunum during Cold Storage in **Viaspan**

Preservation Time (Hours)	Histopathological Findings
0-6	Normal small intestinal histology. [6]
>6	Vacuolar separation between the epithelium and the basement membrane in the upper half of the villi. [6]
>9	Epithelial detachment extending deep into the crypts with occasional shedding of cells and villi. [6]

Table 2: Comparison of Preservation Solutions for Small Bowel Grafts

Preservation Solution	Key Findings	Reference
Viaspan (UW Solution)	Reference standard for multiorgan recovery. [1] [2] Suboptimal for intestinal grafts compared to other organs. [8]	[1] [2] [8]
Histidine-tryptophan-ketoglutarate (HTK)	Outcomes for small intestine allografts are similar to Viaspan. [1] [2]	[1] [2]
Celsior	Comparable results to Viaspan in abdominal organs. [1] [2]	[1] [2]
Phosphate-buffered sucrose (PBS 140)	Showed a slight advantage in histologic evaluation and superior graft function based on mucosal glutaminase activity compared to other solutions, including UW.	[9]
Euro-Collins (EC) and WMO-1	Superior to Lactated Ringer's (LR) and HC-A solutions for preserving swine small bowel for up to 18 hours, based on mucosal ATP, TAN contents, and Na ⁺ -K ⁺ -ATPase activity.	[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of **Viaspan** for small intestine preservation.

Protocol 1: Static Cold Storage of Small Intestine Segment

Objective: To preserve a segment of the small intestine using **Viaspan** for subsequent histological analysis or functional studies.

Materials:

- **Viaspan** (University of Wisconsin) solution, cooled to 4°C
- Sterile surgical instruments
- Sterile container for organ storage
- Ice

Procedure:

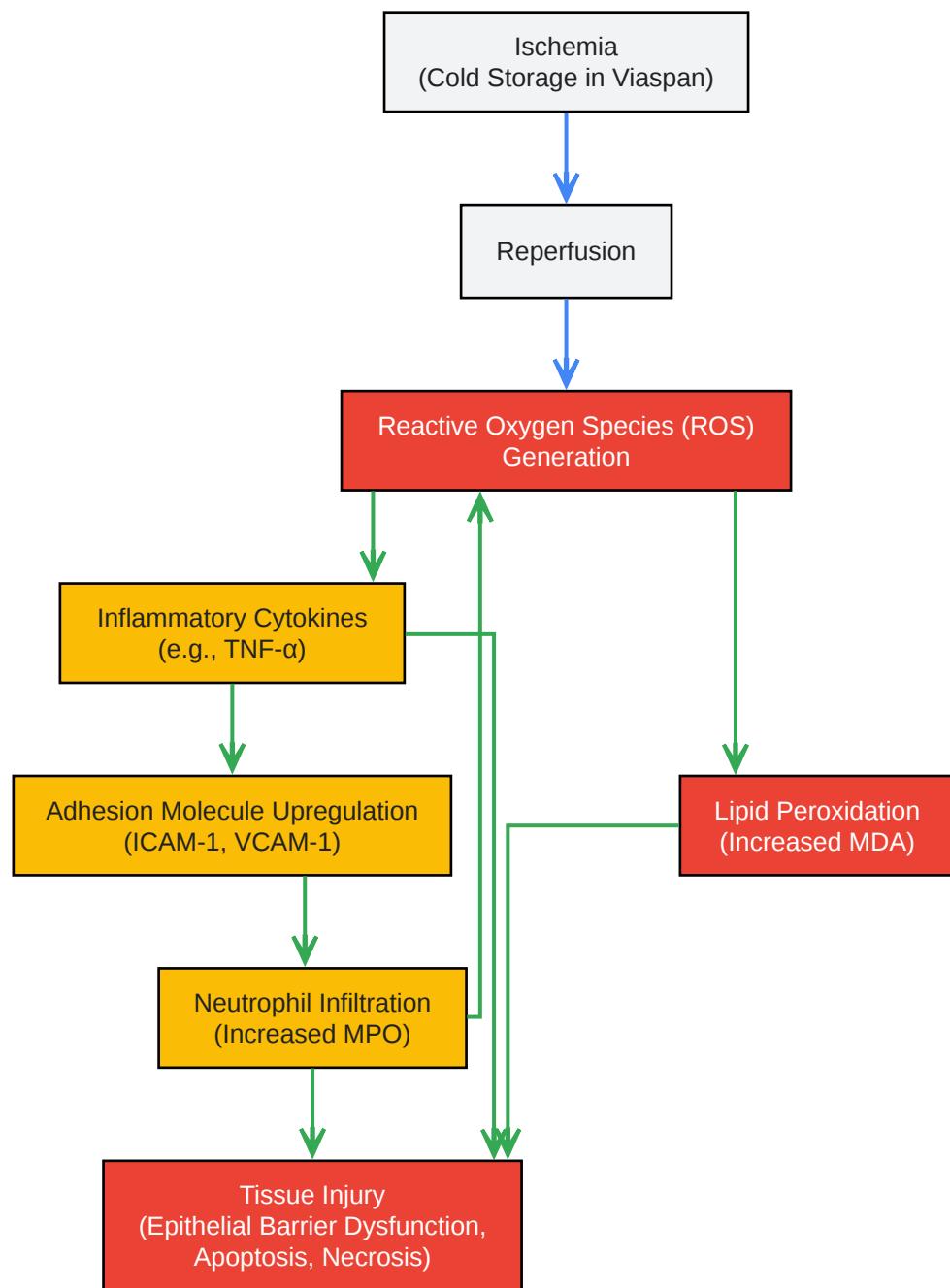
- Procurement: Surgically resect the desired segment of the small intestine.
- Vascular Flush: Immediately cannulate the primary artery supplying the intestinal segment (e.g., superior mesenteric artery).
- Flush the vasculature with cold (4°C) **Viaspan** solution at a pressure sufficient to clear the blood from the tissue, typically until the venous effluent is clear.
- Luminal Flush (Optional): Gently flush the lumen of the intestinal segment with cold **Viaspan** solution to remove any contents.
- Static Storage: Place the flushed intestinal segment in a sterile container filled with cold (4°C) **Viaspan** solution, ensuring the entire tissue is submerged.
- Store the container on ice. The duration of storage should be minimized and ideally kept under 6 hours to maintain optimal tissue integrity.^[6]

Protocol 2: Histopathological Evaluation of Preserved Small Intestine

Objective: To assess the morphological integrity of the small intestine following preservation in **Viaspan**.

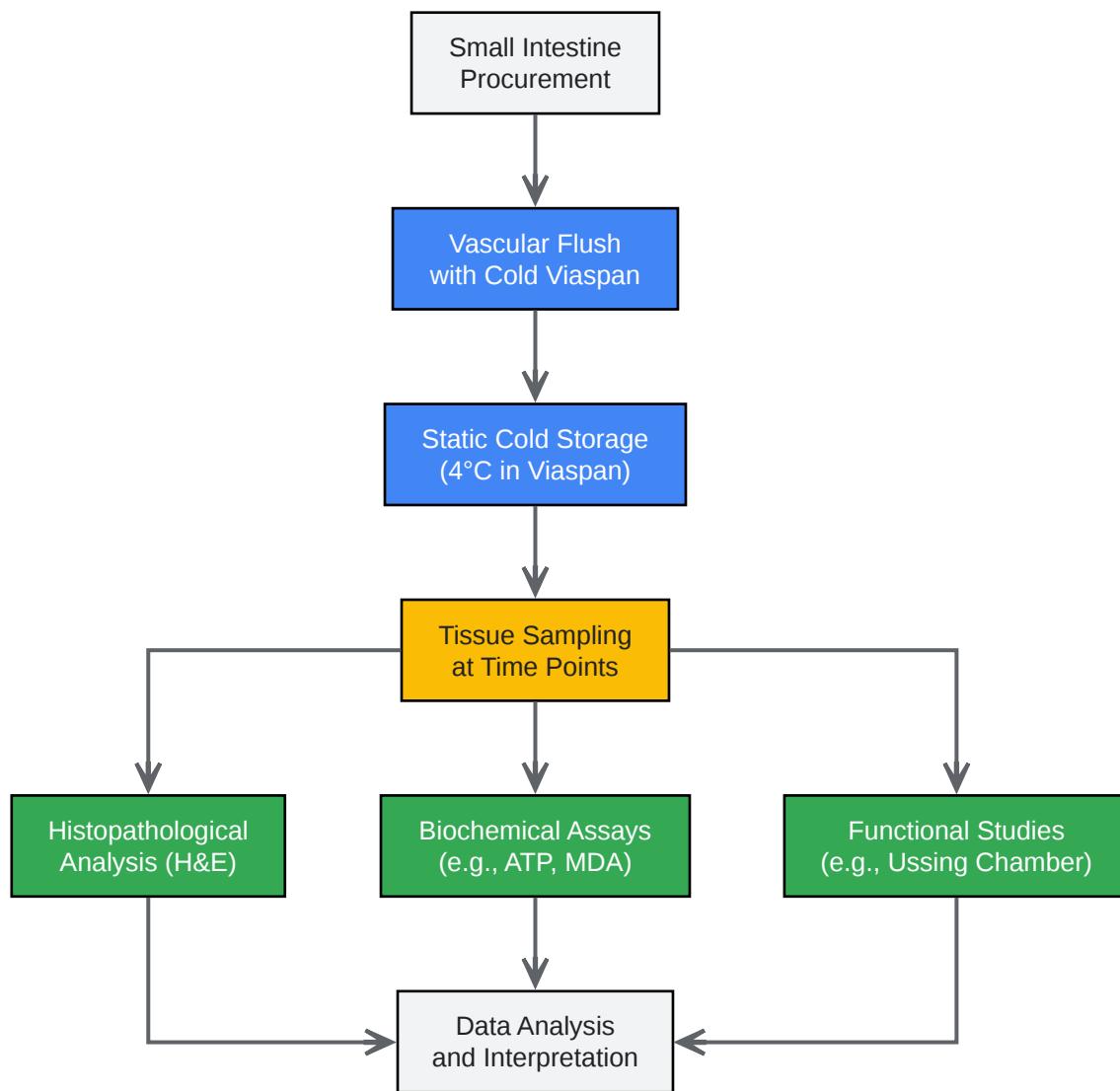
Materials:

- Preserved small intestine segment


- 10% neutral buffered formalin
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) staining reagents
- Light microscope

Procedure:

- Fixation: At designated time points, remove a cross-sectional piece of the preserved intestinal segment and place it in 10% neutral buffered formalin for at least 24 hours.
- Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut 5 μ m thick sections from the paraffin block using a microtome and mount them on glass slides.
- Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
- Microscopic Examination: Examine the stained sections under a light microscope.
- Scoring: Evaluate the tissue for signs of injury, such as epithelial lifting, denudation of villi, and loss of crypt architecture. A standardized scoring system, such as the Chiu/Park classification of mucosal injury, can be used for quantitative assessment.


Visualizations

Ischemia-Reperfusion Injury Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified signaling cascade of ischemia-reperfusion injury in the small intestine.

Experimental Workflow for Small Intestine Preservation and Analysis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for small intestine preservation and subsequent analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cardiolinkgroup.com [cardiolinkgroup.com]
- 2. Perspectives on abdominal organ preservation solutions: a comparative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Articles [globalrx.com]
- 6. Histopathologic changes in human small intestine during storage in Viaspan organ preservation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothermic machine perfusion alleviates ischemia-reperfusion injury of intestinal transplantation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small bowel preservation for intestinal transplantation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of preservation conditions and various solutions for small bowel preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of various solutions for small bowel graft preservation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viaspan (University of Wisconsin Solution) in Small Intestine Preservation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611682#research-applications-of-viaspan-in-small-intestine-preservation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com